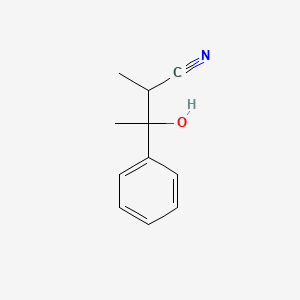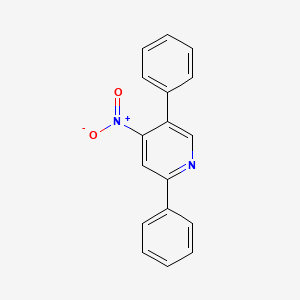
1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a 2-methylphenyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity of the triazole formation. The general reaction scheme is as follows:
Step 1: Preparation of the azide intermediate from 2-methylphenylamine.
Step 2: Reaction of the azide with phenylacetylene in the presence of a copper catalyst under mild conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control further optimizes the process.
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the triazole ring or the substituents, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or other functional groups.
科学的研究の応用
1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用機序
The mechanism by which 1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of key enzymes or signaling molecules.
類似化合物との比較
1-Phenyl-1H-1,2,3-triazole: Lacks the 2-methylphenyl substituent, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole:
1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-1,2,3-triazole: Introduction of an additional methyl group on the phenyl ring further modifies the compound’s properties.
Uniqueness: 1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
特性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
1-(2-methylphenyl)-4-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-5-6-10-15(12)18-11-14(16-17-18)13-8-3-2-4-9-13/h2-11H,1H3 |
InChIキー |
DDMCEGSOTOSBAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)

![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14137652.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)
![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)



